氯化钯(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Palladium(II) chloride, also known as palladium dichloride, is a chemical compound with the formula PdCl₂. It is a common starting material in palladium chemistry and is particularly valuable in organic synthesis due to its catalytic properties. Palladium(II) chloride appears as a dark red solid and is hygroscopic in nature .

科学研究应用

Palladium(II) chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic reactions, such as the Suzuki-Miyaura coupling, Heck reaction, and Stille coupling

Biology: Palladium(II) chloride is used in the synthesis of biologically active compounds and in the study of enzyme mechanisms.

作用机制

Target of Action

Palladium(II) chloride, also known as palladium dichloride, is a chemical compound with the formula PdCl2 . It is primarily used in palladium chemistry as a starting material for the synthesis of various palladium complexes . These complexes are often used as catalysts in organic synthesis . The primary targets of palladium(II) chloride are therefore the reactants in these synthesis reactions .

Mode of Action

Palladium(II) chloride interacts with its targets through a variety of mechanisms, depending on the specific reaction. For example, it can react with unsubstituted or alkyl-substituted cyclic ketones in the CO atmosphere to afford acyclic diesters and acyclic chloro-substituted monoesters . In another example, it reacts with N,N-dimethylallylamine in methanol to afford di-μ-chloro-bis(2-methoxy-3-N,N-dimethylaminopropyl)dipalladium(II) .

Biochemical Pathways

The biochemical pathways affected by palladium(II) chloride are largely dependent on the specific reactions it catalyzes. For instance, palladium(II) chloride has been used in the hydrodimerization of butadiene to form octa-2,7-dien-1-ol . In another example, it has been used in the synthesis of palladium complexes that show significant antioxidant activity and inhibit the enzyme glutathione S-transferase .

Pharmacokinetics

For instance, a study on a dinuclear palladium(II)-spermine chelate showed that palladium exhibited biphasic kinetics in serum, with a terminal half-life of 20.7 hours . The free palladium in serum ultrafiltrate showed a higher terminal half-life than platinum (35.5 versus 31.5 hours) . Palladium was distributed throughout most of the tissues except for the brain, with the highest values in the kidney, followed by the liver, lungs, ovaries, adipose tissue, and mammary glands .

Result of Action

The result of palladium(II) chloride’s action is the formation of various palladium complexes that can be used as catalysts in organic synthesis . These complexes can have a variety of effects, depending on their specific structures and the reactions they catalyze. For example, palladium(II) chloride has been used to synthesize palladium nanoparticles that showed remarkable catalytic activity in the Suzuki reaction under green conditions .

Action Environment

The action of palladium(II) chloride can be influenced by various environmental factors. For instance, the rate of reactions it catalyzes can be affected by the concentration of other reactants, the temperature, and the pH . Furthermore, palladium(II) chloride is known to be hygroscopic and has better solubility in cold water . Therefore, the storage and handling conditions can significantly impact its stability and efficacy .

生化分析

Biochemical Properties

Palladium(II) chloride plays a significant role in the realm of bioorthogonal chemistry, particularly in the palladium-mediated uncaging reaction of allene substrates . This method exhibits high kinetic rates, rivaling those of the widely employed allylic and propargylic protecting groups .

Cellular Effects

Palladium(II) chloride has demonstrated cytotoxic activity towards prostate cancer cells (including PC-3) and human epithelial kidney cells . Its effects on cell function include changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Palladium(II) chloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it reacts with unsubstituted or alkyl-substituted cyclic ketones in the CO atmosphere to afford acyclic diesters and acyclic chloro-substituted monoesters .

Temporal Effects in Laboratory Settings

The effects of Palladium(II) chloride change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Palladium(II) chloride vary with different dosages in animal models . For example, certain palladium complexes have demonstrated stronger cytotoxic activity towards the said cell line in comparison with cisplatin .

Metabolic Pathways

Palladium(II) chloride is involved in various metabolic pathways, interacting with enzymes or cofactors . It also affects metabolic flux or metabolite levels .

Transport and Distribution

Palladium(II) chloride is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions: Palladium(II) chloride can be prepared by dissolving palladium metal in aqua regia or hydrochloric acid in the presence of chlorine. Another method involves heating palladium sponge metal with chlorine gas at 500°C .

Industrial Production Methods: In industrial settings, palladium(II) chloride is typically produced by the direct chlorination of palladium metal. This process involves passing chlorine gas over palladium metal at elevated temperatures, resulting in the formation of palladium(II) chloride .

化学反应分析

Types of Reactions: Palladium(II) chloride undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic reactions.

Reduction: Palladium(II) chloride can be reduced to palladium metal.

Substitution: It participates in substitution reactions, forming complexes with various ligands

Common Reagents and Conditions:

Oxidation: Palladium(II) chloride is used in the oxidation of organic substrates.

Reduction: Reducing agents such as hydrogen gas or hydrazine can reduce palladium(II) chloride to palladium metal.

Substitution: Ligands such as phosphines, amines, and halides are commonly used in substitution reactions with palladium(II) chloride

Major Products:

Oxidation: Oxidized organic compounds.

Reduction: Palladium metal.

Substitution: Palladium-ligand complexes

相似化合物的比较

- Palladium(II) fluoride (PdF₂)

- Palladium(II) bromide (PdBr₂)

- Palladium(II) iodide (PdI₂)

- Nickel(II) chloride (NiCl₂)

- Platinum(II) chloride (PtCl₂)

Comparison: Palladium(II) chloride is unique due to its high catalytic activity and versatility in forming complexes with a wide range of ligands. Compared to its analogs, such as platinum(II) chloride and nickel(II) chloride, palladium(II) chloride is more commonly used in organic synthesis due to its superior catalytic properties .

属性

| The effect of palladium chloride on the activity of CPK-MM creatine kinase of rabbit's muscles and human serum was examined and a dose-dependent inhibition of the enzymatic activity, accompanied by a considerable increase in the electrophoretic enzyme mobility toward anode, were noted. Analysis of the Pd-CPK-MM bond has shown that the cation forms an extremely stable bond with the enzyme sulfhydryl groups, resulting in defective energy metabolism in the organism. | |

CAS 编号 |

7647-10-1 |

分子式 |

Cl2Pd |

分子量 |

177.32 g/mol |

IUPAC 名称 |

palladium(2+);dichloride |

InChI |

InChI=1S/2ClH.Pd/h2*1H;/q;;+2/p-2 |

InChI 键 |

PIBWKRNGBLPSSY-UHFFFAOYSA-L |

SMILES |

Cl[Pd]Cl |

规范 SMILES |

[Cl-].[Cl-].[Pd+2] |

颜色/形态 |

Red rhombic crystals; hygroscopic Brown to brownish violet powde |

密度 |

4 at 64 °F (NTP, 1992) - Denser than water; will sink 4.0 g/cu cm |

熔点 |

934 °F (DECOMP) (NTP, 1992) 678-680 °C |

| 7647-10-1 | |

物理描述 |

Palladium chloride appears as dark brown crystals. (NTP, 1992) Liquid, Other Solid; Water or Solvent Wet Solid Red or brown hygroscopic solid; [HSDB] Dark brown crystalline powder; Insoluble in water; [MSDSonline] |

Pictograms |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

相关CAS编号 |

10038-97-8 (dihydrate) |

溶解度 |

Soluble (NTP, 1992) Sol in water, ethanol, acetone Readily soluble in hydrochloric acid and solutions of alkali metal chlorides |

同义词 |

palladium chloride palladium chloride dihydrate palladium dichloride palladium dichloride dihydrate PdCl2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

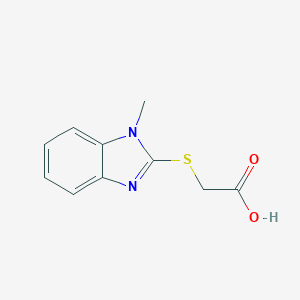

![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)